molecular formula C16H23NO4S B5817207 METHYL 1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE

METHYL 1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE

Cat. No.: B5817207
M. Wt: 325.4 g/mol
InChI Key: KHUVRXLOBCASPJ-UHFFFAOYSA-N
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Description

METHYL 1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with piperidine-4-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For large-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

METHYL 1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols .

Scientific Research Applications

METHYL 1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a piperidine ring with a sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and potential therapeutic agents .

Properties

IUPAC Name

methyl 1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-11-9-12(2)15(13(3)10-11)22(19,20)17-7-5-14(6-8-17)16(18)21-4/h9-10,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUVRXLOBCASPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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